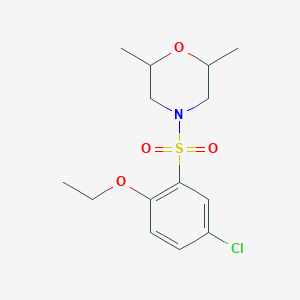

4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Description

4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a synthetic organic compound featuring a morpholine core substituted with two methyl groups at the 2- and 6-positions. The sulfonyl group at the 4-position is attached to a 5-chloro-2-ethoxyphenyl moiety. The sulfonyl group and chloro-ethoxy substituents likely influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

4-(5-chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S/c1-4-19-13-6-5-12(15)7-14(13)21(17,18)16-8-10(2)20-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROGOYRVTGUYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 2,6-dimethylmorpholine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.

Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is added dropwise to a solution of 2,6-dimethylmorpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include morpholine derivatives with varying substituents at the 4-position, such as alkyl chains, aryl groups, or other electron-withdrawing/electron-donating moieties. Below is a comparative analysis based on available

Table 1: Comparative Data of Morpholine Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

- 4-Cyclododecyl-2,6-dimethylmorpholine (Dodemorph acetate) : The cyclododecyl group enhances lipophilicity, improving membrane permeability and antifungal activity. Its lower molecular weight (281.5) and solid state at room temperature suggest moderate volatility and persistence in agricultural applications .

- Optically active forms of this compound exhibit targeted bioactivity, highlighting the role of stereochemistry in efficacy .

- Target Compound : The sulfonyl group introduces strong electron-withdrawing effects, which may stabilize the molecule against hydrolysis compared to alkyl or aryl ether analogs. The 5-chloro-2-ethoxyphenyl moiety likely improves photostability and soil adsorption, critical for outdoor pesticidal use. Chlorine enhances lipophilicity, while the ethoxy group may moderate solubility in aqueous environments .

Biological Activity

4-(5-Chloro-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a synthetic organic compound classified as a sulfonamide. Its unique structural features, including a sulfonyl group and a chlorinated ethoxyphenyl ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Sulfonyl Group (SO₂) : Implicated in various biological interactions.

- Chlorinated Ethoxyphenyl Ring : Enhances lipophilicity and may influence binding to biological targets.

- Morpholine Structure : Provides a basis for interaction with enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Protein Inhibition : The sulfonyl group can form strong interactions with protein residues, potentially inhibiting enzyme activity.

- Membrane Interaction : The compound may affect cell membrane permeability, influencing cellular uptake and signaling pathways.

Biological Activity Overview

The compound has been investigated for various biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Anticancer | Potential to induce apoptosis in cancer cell lines through specific pathways. |

| Anti-inflammatory | May modulate inflammatory responses by inhibiting pro-inflammatory cytokines. |

| Enzyme Inhibition | Targets specific enzymes involved in metabolic processes. |

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that this compound demonstrates significant antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Research : In a study examining the compound's effects on human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. This suggests potential use in targeted cancer therapies.

- Inflammatory Response Modulation : Experimental results have shown that the compound can reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This positions it as a candidate for further development in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives known for their biological activities. A comparative analysis highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Sulfonamide with phenyl group | Antibacterial |

| Compound B | Sulfonamide with heterocyclic ring | Anticancer |

| This compound | Sulfonamide with morpholine | Antimicrobial, Anticancer, Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.